N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide
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Overview
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide is a compound that features a unique combination of a tetrahydropyran ring, a pyrazole ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or cerium ammonium nitrate.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydropyran-pyrazole intermediate with isonicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Substitution: The isonicotinamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Pyrazolines.
Substitution: Various substituted isonicotinamide derivatives.
Scientific Research Applications
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-methanol and tetrahydropyran-4-carboxylic acid.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
Isonicotinamide Derivatives: Compounds like isoniazid and nicotinamide.
Uniqueness
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-1-5-15-6-2-11)17-12-9-16-18(10-12)13-3-7-20-8-4-13/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDHEJMPIUOAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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